Ngic-I

Übersicht

Beschreibung

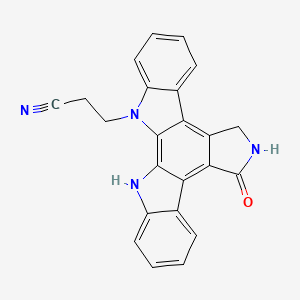

Ngic-I is a cell-permeable, selective indolocarbazole compound that functions as an inhibitor of protein kinase C. It is known for its potent inhibitory effects on human cytomegalovirus UL97 kinases, which leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregates . This compound has significant applications in scientific research, particularly in the fields of virology and signal transduction.

Wissenschaftliche Forschungsanwendungen

Ngic-I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying indolocarbazole chemistry and developing new synthetic methodologies.

Biology: Employed in studies of protein kinase C signaling pathways and cellular processes.

Industry: Utilized in the development of antiviral drugs and as a tool compound in pharmaceutical research.

Wirkmechanismus

Target of Action

Ngic-I is a cell-permeable, selective indolocarbazole . The primary targets of this compound are Protein Kinase C (PKC) and UL97 kinases . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. UL97 kinases are a type of protein kinase found in human cytomegalovirus (CMV) that play a crucial role in viral replication .

Mode of Action

This compound functions as an inhibitor of PKC and UL97 kinases . By inhibiting these kinases, this compound disrupts their normal function, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes .

Pharmacokinetics

It is mentioned that this compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells.

Result of Action

The inhibition of UL97 kinases by this compound leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregate . This suggests that this compound can affect the assembly of viral particles, potentially inhibiting the replication of human CMV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indolocarbazoles, including Ngic-I, typically involves the construction of a planar ring system consisting of indole and carbazole elements. The synthetic routes often start with the formation of the indole ring, followed by the construction of the carbazole moiety. Common reagents used in these reactions include indole derivatives, carbazole precursors, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with a purity of ≥95% .

Analyse Chemischer Reaktionen

Types of Reactions

Ngic-I undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the indolocarbazole structure.

Substitution: Substitution reactions can introduce different substituents on the indole or carbazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted indolocarbazoles, oxidized derivatives, and reduced forms of this compound, each with distinct biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Ngic-I is compared with other indolocarbazole compounds, such as:

Staurosporine: Another potent protein kinase C inhibitor with broader kinase inhibition profile.

K252a: A selective inhibitor of protein kinase C and other kinases, used in neurobiology research.

Midostaurin: A derivative of staurosporine with applications in cancer therapy.

This compound is unique due to its high selectivity for protein kinase C and its potent antiviral activity against human cytomegalovirus .

Eigenschaften

IUPAC Name |

3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIIOLJNSPALSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

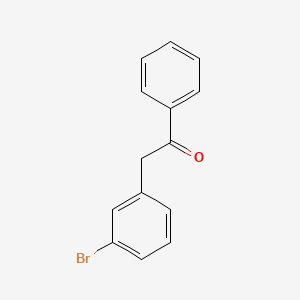

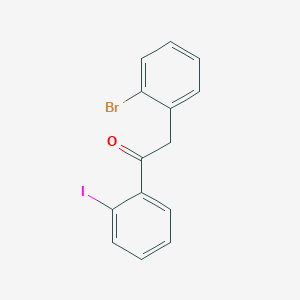

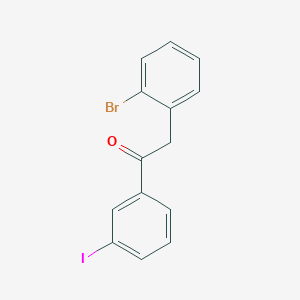

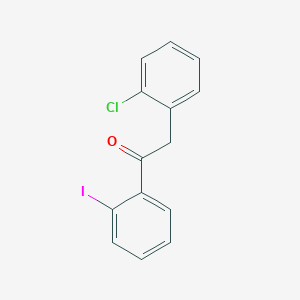

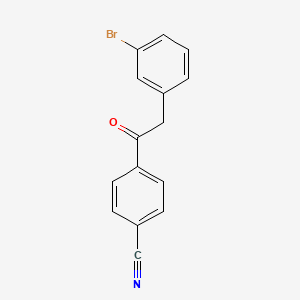

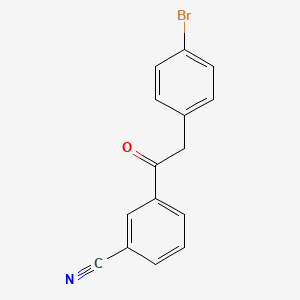

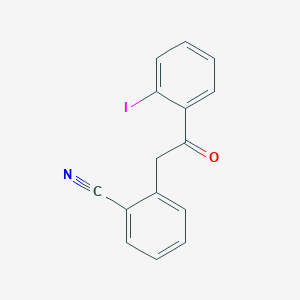

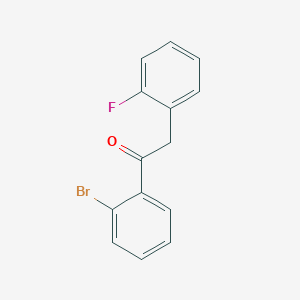

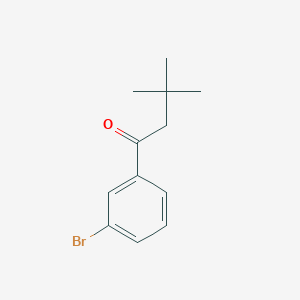

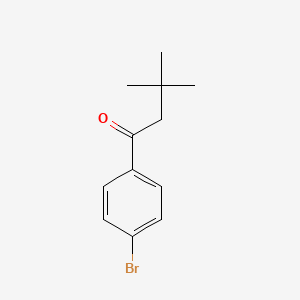

Synthesis routes and methods

Procedure details

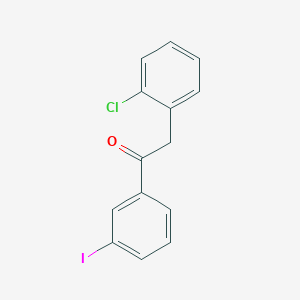

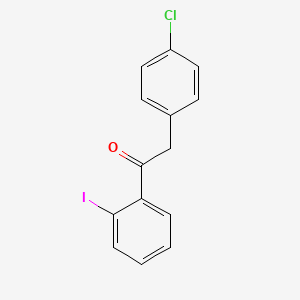

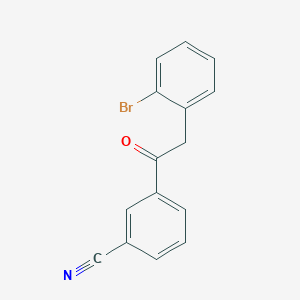

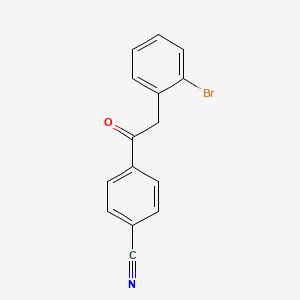

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of NGIC-I against human cytomegalovirus (HCMV)?

A: this compound directly inhibits the activity of the HCMV-encoded protein kinase pUL97 . This kinase plays a critical role in viral replication, and its inhibition leads to a significant reduction in HCMV replication . Specifically, this compound prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44 . This interaction is crucial for efficient viral DNA replication.

Q2: What is the impact of this compound on the cytoplasmic events of the HCMV life cycle?

A: Research shows that this compound, alongside other methods of specifically inhibiting the kinase activity of pUL97, disrupts the normal formation of the viral cytoplasmic assembly compartment (AC) . This disruption manifests as:

Q3: What is the significance of targeting pUL97 for antiviral therapy?

A: The fact that a HCMV deletion mutant lacking a functional UL97 gene is completely insensitive to this compound strongly indicates that pUL97 is the critical target for this compound's antiviral activity . The high specificity of this compound for pUL97, coupled with the detrimental impact of pUL97 inhibition on HCMV replication, makes this viral kinase an attractive target for novel antiviral therapies. Furthermore, the development of resistance to current antiviral drugs is a growing concern, and targeting viral proteins like pUL97 could offer a new avenue for combating drug resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.